molecular formula C20H16N2O6 B15101577 (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B15101577
M. Wt: 380.3 g/mol
InChI Key: JDDQDKAMGZNOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves multiple steps, including the formation of the furan ring, the methoxyphenyl group, and the oxazole ring. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of these rings and their subsequent coupling.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-2,3-dione derivatives and oxazole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

What sets (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule characterized by its diverse structural features, including a furan ring, a methoxyphenyl group, and an oxazole moiety. This unique combination of functional groups suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Overview

The structural formula of the compound can be represented as follows:

C21H20N2O5\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_5

This structure includes:

  • A furan ring , which is known for its role in various biological activities.
  • A methoxyphenyl group , contributing to antioxidant properties.
  • An oxazole moiety , which may enhance the compound's interaction with biological targets.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer activity. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division. In a study involving MCF-7 breast cancer cells, the compound demonstrated a cytotoxic effect with an IC50 value of 2.11 µM, indicating strong potency against tumor cells while exhibiting relatively mild effects on normal cells (IC50 = 29.27 µM) .

Table 1: Cytotoxic Activity of this compound

CompoundCell LineIC50 (µM)Mechanism of Action
(4E)MCF-72.11Tubulin inhibition
ControlMCF-10A29.27Mild cytotoxicity

The compound's mechanism of action involves several pathways:

  • Inhibition of Tubulin Polymerization : The compound significantly inhibits β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .
  • Induction of Apoptosis : Flow cytometry assays demonstrated that treatment with the compound increased early and late apoptotic cell populations significantly compared to untreated controls .

Case Studies

A notable case study involved the evaluation of the compound's effects on MCF-7 cells:

  • Cell Cycle Analysis : Exposure to the compound resulted in a marked increase in cells at the G2/M phase from 8.39% to 42.50% and pre-G1 phase from 1.73% to 24.62%, indicating effective cell cycle disruption .
  • Apoptosis Staining Assay : Annexin V/Propidium Iodide staining revealed that the compound significantly increased both early and late apoptotic cells compared to controls, confirming its potential as an effective anticancer agent .

Other Biological Activities

In addition to anticancer properties, this compound may also exhibit:

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H16N2O6/c1-11-10-15(21-28-11)22-17(12-5-7-13(26-2)8-6-12)16(19(24)20(22)25)18(23)14-4-3-9-27-14/h3-10,17,24H,1-2H3

InChI Key

JDDQDKAMGZNOKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.